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Compound of Interest

Compound Name: Amlodipine Besylate

Cat. No.: B192989 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

chemical distinctions between a drug's salt form and its free base is paramount for formulation,

stability, and bioavailability studies. This guide provides an in-depth comparison of amlodipine
besylate and amlodipine free base, supported by experimental data and detailed protocols.

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed

therapeutic agent for the management of hypertension and angina. While the active

pharmaceutical ingredient (API) is amlodipine, it is most commonly formulated as a besylate

salt. The selection of a salt form over the free base is a critical decision in drug development,

aimed at optimizing the drug's physicochemical and pharmacokinetic properties.

The fundamental chemical difference lies in the ionic interaction present in amlodipine
besylate. The amlodipine free base is a neutral molecule, whereas amlodipine besylate is a

salt composed of the protonated amlodipine cation and the benzenesulfonate anion. This

transformation from the free base to the besylate salt is intentionally designed to enhance

properties such as solubility and stability, which can, in turn, influence its bioavailability.

Chemical Structures
The chemical structures of amlodipine free base and amlodipine besylate are depicted below,

highlighting the addition of the benzenesulfonic acid molecule in the salt form.
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Amlodipine Free Base vs. Amlodipine Besylate Structures

Physicochemical Properties: A Comparative
Analysis
The conversion of amlodipine from its free base to the besylate salt results in notable

differences in its physicochemical characteristics. These properties are crucial for drug

formulation and performance.

Property Amlodipine Free Base Amlodipine Besylate

Molecular Formula C₂₀H₂₅ClN₂O₅ C₂₆H₃₁ClN₂O₈S

Molecular Weight 408.9 g/mol [1] 567.1 g/mol [2]

Appearance - White crystalline powder[2]

Melting Point ~144 °C[1] 197-206 °C[3]

Aqueous Solubility 77.4 mg/L Slightly soluble in water

Solubility in other solvents - Sparingly soluble in ethanol

Key Observations:
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Molecular Weight: The addition of benzenesulfonic acid significantly increases the molecular

weight of amlodipine besylate compared to the free base.

Melting Point: Amlodipine besylate exhibits a substantially higher melting point, indicating a

more stable crystal lattice structure.

Solubility: Amlodipine besylate was developed to improve upon the aqueous solubility of

the free base, a critical factor for oral absorption. While specific comparative values are not

always provided side-by-side in the literature, the besylate salt is generally considered to

have enhanced solubility characteristics.

Pharmacokinetics and Pharmacodynamics: Are
They Different?
While the physicochemical properties of the free base and the salt form differ, the primary goal

of using a salt is to optimize the delivery of the active moiety to its site of action. Once

dissolved and absorbed, both forms are expected to deliver the same active amlodipine

molecule into the systemic circulation.

Studies comparing different salt forms of amlodipine, such as besylate and nicotinate, have

shown them to be bioequivalent, exhibiting similar pharmacokinetic profiles. This suggests that

the choice of the salt form primarily influences the formulation and dissolution stages, rather

than altering the systemic exposure (AUC) or peak plasma concentration (Cmax) of amlodipine

itself. The pharmacodynamic effects, consequently, are also considered to be equivalent

between the different salt forms that result in the same systemic exposure to the active drug.

The well-documented pharmacokinetic profile of amlodipine, typically administered as the

besylate salt, includes slow absorption, a long elimination half-life of 30-50 hours, and

extensive hepatic metabolism.

Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are outlines of

key experimental protocols.
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Determination of Melting Point by Differential Scanning
Calorimetry (DSC)
Objective: To determine and compare the melting points of amlodipine besylate and

amlodipine free base.

Methodology:

Accurately weigh 2-5 mg of the sample (amlodipine besylate or amlodipine free base) into

an aluminum DSC pan.

Seal the pan hermetically. An empty sealed pan is used as a reference.

Place the sample and reference pans in the DSC instrument.

Heat the samples at a constant rate, typically 10 °C/min, over a temperature range that

encompasses the expected melting point (e.g., 30 °C to 250 °C).

The melting point is determined as the onset or peak of the endothermic event on the

resulting thermogram.

Aqueous Solubility Determination
Objective: To quantitatively measure and compare the aqueous solubility of amlodipine
besylate and amlodipine free base.

Methodology:

Prepare a saturated solution by adding an excess amount of the compound to a known

volume of distilled water in a sealed container.

Agitate the solution at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

After reaching equilibrium, centrifuge the suspension to separate the undissolved solid.

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
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Determine the concentration of the dissolved amlodipine in the diluted sample using a

validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).

In Vitro Dissolution Testing
Objective: To compare the dissolution profiles of formulations containing amlodipine besylate
and amlodipine free base.

Methodology:

Apparatus: USP Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of a specified buffer, typically 0.1 N HCl (pH 1.2), acetate buffer

(pH 4.5), or phosphate buffer (pH 6.8).

Temperature: Maintain the medium at 37 ± 0.5 °C.

Paddle Speed: 50 or 75 rpm.

Procedure:

Place one tablet or capsule in each dissolution vessel.

Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15,

30, 45, and 60 minutes).

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

Filter the samples and analyze the concentration of dissolved amlodipine using a validated

analytical method (e.g., UV-Vis or HPLC).

Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the

dissolution profile.

Stability-Indicating HPLC Method for Degradation
Studies
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Objective: To develop and validate an HPLC method to assess the stability of amlodipine
besylate and amlodipine free base under various stress conditions.

Methodology:

Chromatographic Conditions:

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic

solvent (e.g., acetonitrile, methanol). The exact ratio may need optimization.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at an appropriate wavelength (e.g., 237 nm).

Forced Degradation Study:

Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at an elevated temperature.

Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at an elevated temperature.

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide

(e.g., 3%).

Thermal Degradation: Expose the solid drug substance to dry heat.

Photodegradation: Expose the drug substance to UV and visible light.

Analysis: Analyze the stressed samples using the developed HPLC method to separate the

parent drug from any degradation products. The method is considered stability-indicating if

the degradation products are well-resolved from the main peak.

Visualizing the Relationship and Workflow
The following diagrams illustrate the chemical relationship between the two forms and a typical

experimental workflow for their comparison.
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Formation of Amlodipine Besylate

Experimental Workflow for Comparison
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Comparative Experimental Workflow

In conclusion, the conversion of amlodipine free base to amlodipine besylate is a strategic

pharmaceutical intervention to enhance its physicochemical properties, particularly solubility,

which is advantageous for oral drug delivery. For research and development professionals, a

thorough understanding of these differences, backed by robust experimental data, is essential

for successful formulation design and ensuring product quality and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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